molecular formula C17H14O7S B4690624 [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate

Cat. No.: B4690624
M. Wt: 362.4 g/mol
InChI Key: OGIAGHOUXOFRGQ-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate: is a complex organic compound with a unique structure that combines a chromenone core with a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of 4-methoxyphenol with a suitable aldehyde to form the chromenone structure. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as pyridine, to introduce the methanesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate involves its interaction with specific molecular targets and pathways. The methanesulfonate group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate: can be compared with other similar compounds, such as:

  • [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] acetate
  • [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] benzoate
  • [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] phosphate

These compounds share a similar chromenone core but differ in the nature of the substituent group. The methanesulfonate group in This compound provides unique reactivity and properties, making it distinct from its analogs.

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7S/c1-21-11-3-5-12(6-4-11)23-16-10-22-15-9-13(24-25(2,19)20)7-8-14(15)17(16)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIAGHOUXOFRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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